Rh2(TPA)4

Vue d'ensemble

Description

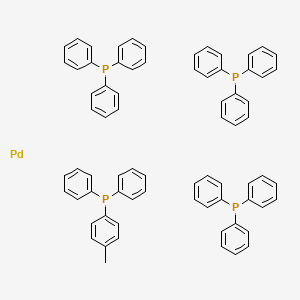

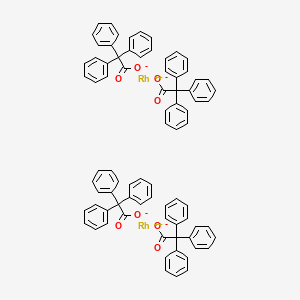

Rh2(TPA)4, also known as Rhodium (II) triphenylacetate dimer, is a chemical compound with the molecular formula C80H60O8Rh2 . It is also referred to as Tetrakis (triphenylacetato)dirhodium(II) and is often used in the form of a complex with dichloromethane .

Molecular Structure Analysis

The molecular structure of Rh2(TPA)4 is quite complex. It consists of two Rhodium atoms bonded to four triphenylacetate groups . The average mass of the molecule is 1440.071 Da .Chemical Reactions Analysis

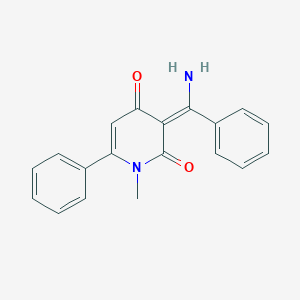

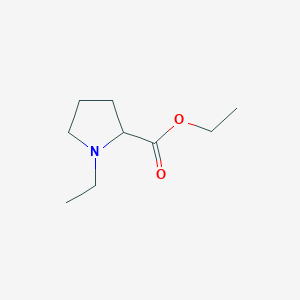

While specific chemical reactions involving Rh2(TPA)4 are not available, Rhodium compounds are generally known for their catalytic properties . They are often used in reactions such as the amination of allene carbamates and allene aziridination to stereoselectively prepare cyclic cabamates .Physical And Chemical Properties Analysis

Rh2(TPA)4 is a solid substance . It has a molecular weight of 1440.07 g/mol . The melting point is reported to be between 260-263 °C .Applications De Recherche Scientifique

Catalytic Selectivity in Organic Synthesis

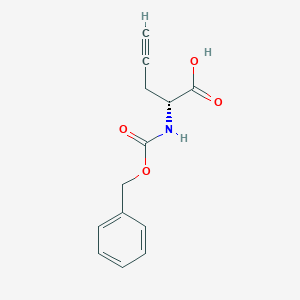

- Rh2(TPA)4, as a dirhodium(II) tetratriphenylacetate complex, has been demonstrated to be highly efficient in catalyzing site-selective intramolecular C-H insertion reactions. This efficiency is particularly notable in the synthesis of bicyclic compounds, where it shows a preference for methylene over methine in α-diazo β-keto esters tethered to cyclic systems. This makes Rh2(TPA)4 a valuable catalyst for the synthesis of complex organic structures, such as bicyclo[3.3.0]octane derivatives, important in medicinal chemistry and material science (Hashimoto, Watanabe, & Ikegami, 1992).

Potential in Novel Metallacycle Complexes

- Rh2(TPA)4 is involved in the formation of novel metallacycle complexes, such as 3-Rhoda-1,2-diazacyclopentanes. These complexes are derived from C-N functionalization of ethylene and exhibit unique properties due to their structural features. This area of research has implications in developing new materials and catalysts with specific properties (Drover, Beh, Kennepohl, & Love, 2014).

Safety and Hazards

Rh2(TPA)4 is suspected of causing cancer (Carcinogenicity Category 2, H351) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Propriétés

IUPAC Name |

rhodium(2+);2,2,2-triphenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C20H16O2.2Rh/c4*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h4*1-15H,(H,21,22);;/q;;;;2*+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVCFUCLTZPZQD-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[Rh+2].[Rh+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H60O8Rh2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1355.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rh2(TPA)4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

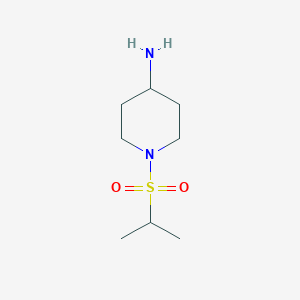

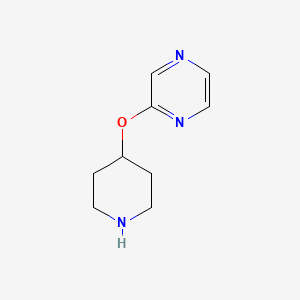

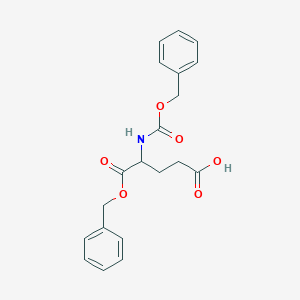

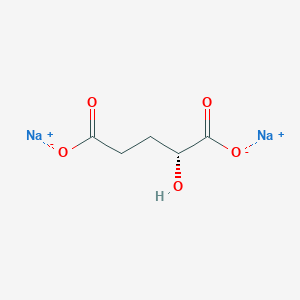

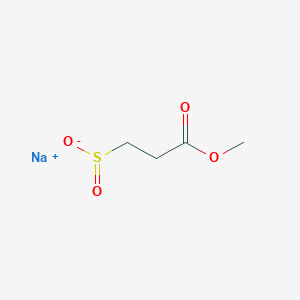

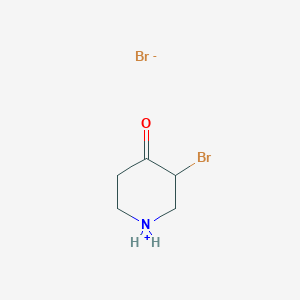

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methane;(4-methoxyphenyl)methyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B7839883.png)

![methane;(4-methoxyphenyl)methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B7839887.png)

![[4-[(4-Methylphenyl)methoxy]phenyl]methyl imidazole-1-carboxylate](/img/structure/B7839892.png)

![Triethyl-[(4-methylphenyl)methyl]azanium;chloride](/img/structure/B7839903.png)